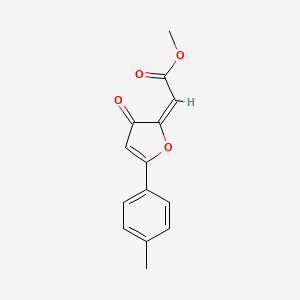
Methyl (5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate
描述
Methyl (5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 4-methylphenyl group and a methyl ester group
属性
CAS 编号 |
97180-96-6 |
|---|---|
分子式 |
C14H12O4 |
分子量 |
244.24 g/mol |
IUPAC 名称 |
methyl (2E)-2-[5-(4-methylphenyl)-3-oxofuran-2-ylidene]acetate |
InChI |
InChI=1S/C14H12O4/c1-9-3-5-10(6-4-9)12-7-11(15)13(18-12)8-14(16)17-2/h3-8H,1-2H3/b13-8+ |
InChI 键 |
VEIIXMIJRSTZOE-MDWZMJQESA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2=CC(=O)/C(=C\C(=O)OC)/O2 |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C(=CC(=O)OC)O2 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
Methyl (5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Methyl (5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl (5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Methyl (5-phenyl-3-oxo-2(3H)-furanylidene)acetate
- Methyl (5-(4-chlorophenyl)-3-oxo-2(3H)-furanylidene)acetate
- Methyl (5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate
Uniqueness
Methyl (5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


